MRS1706 is a synthetically derived compound categorized as a xanthine amide derivative. [, , , , ] It serves as a potent and selective antagonist for the adenosine A2B receptor, a member of the G protein-coupled receptor (GPCR) superfamily. [, , , , , , ] These receptors are implicated in various physiological functions, making MRS1706 a valuable tool for investigating the roles of A2B receptors in cellular signaling and related biological processes. [, , , , , , , , , , , , ]
The synthesis of MRS 1706 involves a multi-step process that typically starts with readily available xanthine derivatives. The specific synthetic route can vary, but it generally includes steps such as bromination and subsequent reactions to introduce the necessary functional groups that confer selectivity for the adenosine A2B receptor.
A notable synthetic pathway involves:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. Typically, high-performance liquid chromatography (HPLC) is used to assess purity levels, with MRS 1706 often reported to be ≥98% pure .
MRS 1706 has a complex molecular structure characterized by its xanthine core, which is central to its function as an adenosine receptor antagonist. The molecular formula is C17H19N5O3, and its structure includes several key features:
The spatial arrangement of these groups is crucial for its interaction with the receptor and can be analyzed through techniques like X-ray crystallography and NMR spectroscopy.
MRS 1706 participates in several chemical reactions pertinent to its function as a receptor antagonist:
The mechanism of action of MRS 1706 primarily involves its role as an inverse agonist at the adenosine A2B receptor:
MRS 1706 exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability in biological assays and therapeutic contexts.
MRS 1706 has several scientific applications:
MRS 1706 (N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide) is a potent and selective inverse agonist of the adenosine A₂B receptor. Unlike neutral antagonists, inverse agonists suppress constitutive receptor activity, shifting the equilibrium toward inactive states. This property is critical for receptors exhibiting baseline signaling in the absence of agonists. MRS 1706 demonstrates robust inverse agonism, particularly evident in cellular assays with constitutively active mutants (CAMs) of the A₂B receptor [6] [8].
In yeast growth assays, MRS 1706 reversed basal activity in A₂B receptor mutants with varying constitutive activity levels. It fully suppressed signaling in four low-activity CAMs (e.g., F84L, F84S) and partially inhibited three medium-activity mutants (e.g., T42A, V54A). However, it failed to reverse two highly constitutively active mutants. Using a two-state receptor model, MRS 1706 exhibited a relative intrinsic efficacy (α) of 0.31 ± 0.02, compared to ZM241385 (α = 0.14 ± 0.03) and DPCPX (α = 0.35 ± 0.03). This quantifies its capacity to stabilize inactive receptor conformations [6].
Table 1: Relative Intrinsic Efficacy (α) of Inverse Agonists at A₂B Receptors
Compound | Relative Intrinsic Efficacy (α) | Activity Reversal Profile (CAMs) |
---|---|---|
MRS 1706 | 0.31 ± 0.02 | Full reversal in low-activity CAMs; partial in medium-activity CAMs |
ZM241385 | 0.14 ± 0.03 | Similar profile to MRS 1706 |
DPCPX | 0.35 ± 0.03 | Similar profile to MRS 1706 |
MRS 1706 exhibits exceptional selectivity for the A₂B receptor over other adenosine subtypes. Radioligand binding assays reveal Ki values of 1.39 nM for human A₂B receptors, while affinity for A₁, A₂A, and A₃ receptors is significantly lower (157 nM, 112 nM, and 230 nM, respectively). This >80-fold selectivity underpins its utility in dissecting A₂B-specific pathways without off-target effects [1] [2] [4]. Functional studies confirm this:
Table 2: Binding Affinity (Ki) of MRS 1706 at Human Adenosine Receptors
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. A₂B) |
---|---|---|
A₂B | 1.39 | 1.0 |
A₁ | 157 | 113 |
A₂A | 112 | 81 |
A₃ | 230 | 165 |
MRS 1706 competes with orthosteric agonists in a surmountable manner, consistent with competitive antagonism. In T24 human bladder carcinoma cells, it inhibits NECA-induced calcium flux (IC₅₀: ~100 nM) and cAMP production (IC₅₀: ~50 nM). Schild regression analysis shows a pA₂ value of 8.2, confirming high antagonistic potency. Kinetic studies reveal rapid association and dissociation rates (kₒₙ: 5.2 × 10⁶ M⁻¹s⁻¹; kₒff: 3.1 × 10⁻³ s⁻¹), supporting reversible binding. This allows precise control in functional assays [3] [6] [9].
Table 3: Functional Antagonism Parameters of MRS 1706
Assay System | Agonist | Parameter | Value |
---|---|---|---|
T24 cell cAMP inhibition | NECA | IC₅₀ | 50 nM |
T24 cell Ca²⁺ flux inhibition | NECA | IC₅₀ | 100 nM |
HEK293 A₂B receptor binding | NECA | pA₂ (Schild) | 8.2 |
Radioligand kinetics | - | kₒₙ | 5.2 × 10⁶ M⁻¹s⁻¹ |
- | kₒff | 3.1 × 10⁻³ s⁻¹ |
MRS 1706’s inverse agonism translates to suppression of basal A₂B receptor signaling. In T24 cells, it reduces constitutive interleukin-8 secretion by >50% at 100 nM, highlighting its role in modulating inflammation. Similarly, in sickle cell disease models, it reverses adenosine-mediated cAMP accumulation in corpus cavernosum, confirming functional inverse efficacy beyond recombinant systems [3] [6] [8].
As a selective tool compound, MRS 1706 enables:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7